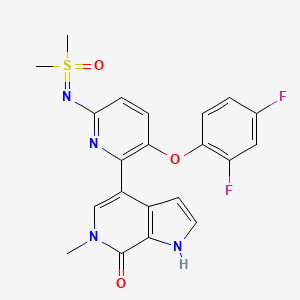
Bet-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bet-IN-15 is a potent, orally active inhibitor of the bromodomain and extra-terminal (BET) family of proteins. It exhibits significant antiproliferative activity, making it a valuable compound in cancer research and treatment. This compound specifically targets the bromodomains BRD4-BD1 and BRD4-BD2 with IC50 values of 0.64 nM and 0.25 nM, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bet-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often studied for their unique biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Bet-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: In biological research, this compound is employed to investigate the function of BET proteins in cellular processes such as gene expression and cell proliferation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated BET protein activity.
Wirkmechanismus
Bet-IN-15 exerts its effects by inhibiting the bromodomains of BET proteins, particularly BRD4-BD1 and BRD4-BD2. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to altered gene expression and reduced cell proliferation. The molecular targets and pathways involved in the action of this compound include the regulation of oncogenes and tumor suppressor genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bet-IN-15 is part of a class of compounds known as BET inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with similar targets and biological activities.
ABBV-744: A selective BET bromodomain inhibitor used in cancer research.
dBET6: A selective and cell-permeable degrader of BET proteins based on PROTAC technology.
Uniqueness
This compound stands out due to its high potency and oral bioavailability. Its specific inhibition of BRD4-BD1 and BRD4-BD2 with low IC50 values makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H18F2N4O3S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4-[3-(2,4-difluorophenoxy)-6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C21H18F2N4O3S/c1-27-11-14(13-8-9-24-20(13)21(27)28)19-17(6-7-18(25-19)26-31(2,3)29)30-16-5-4-12(22)10-15(16)23/h4-11,24H,1-3H3 |
InChI-Schlüssel |
YDEQUCDDNAFAGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=N3)N=S(=O)(C)C)OC4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















